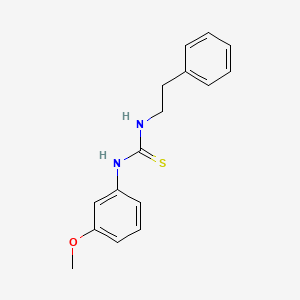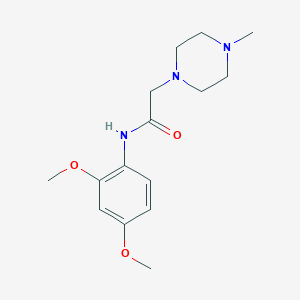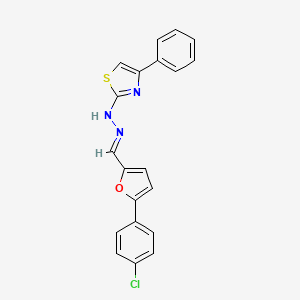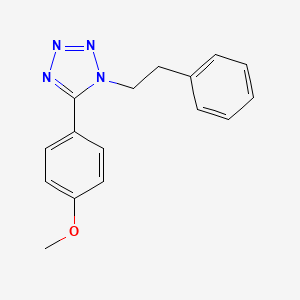
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been studied for its potential applications in various fields of scientific research. MPTU is a thiourea derivative that has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In addition, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to modulate various cellular processes, including DNA replication, cell division, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential side effects on certain cell types.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, including its potential applications in drug development, cancer therapy, and neuroprotection. In drug development, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used as a lead compound for the development of new drugs that target cancer cells or neurodegenerative diseases. In cancer therapy, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used in combination with other drugs to enhance their anti-tumor effects. In neuroprotection, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be further studied for its potential to protect neurons from oxidative stress and apoptosis.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-methoxyaniline with 2-phenylethyl isothiocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. In immunology, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXFIBSGWOWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)


![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

